Rapid Onset of Action vs. Indacaterol: Onset Time Comparison in Isolated Guinea Pig Trachea
AZD-3199 demonstrates a significantly faster onset of action compared to the structurally distinct uLABA indacaterol. In isolated guinea pig tracheal ring preparations pre-contracted with methacholine, AZD-3199 achieved an onset time of 6.0 minutes, whereas indacaterol required 49 minutes to achieve comparable relaxation. This 8.2-fold faster onset positions AZD-3199 closer to the rapid-onset LABA formoterol (13 minutes) while maintaining ultra-long-acting duration. The dibasic molecular architecture of AZD-3199 enables this rapid onset despite high lipophilicity (clogP ~6.0), a combination not achieved by monobasic uLABAs such as indacaterol and vilanterol [1].
| Evidence Dimension | Onset time to relaxation |
|---|---|
| Target Compound Data | 6.0 minutes |
| Comparator Or Baseline | Indacaterol: 49 minutes; Formoterol: 13 minutes |
| Quantified Difference | AZD-3199 onset time is 8.2-fold faster than indacaterol |
| Conditions | Isolated guinea pig tracheal rings pre-contracted with methacholine (in vitro) |
Why This Matters
Rapid onset kinetics combined with ultra-long duration enable AZD-3199 to serve as a unique research tool for studying β2-adrenoceptor pharmacology where both fast symptom relief and sustained bronchodilation are relevant endpoints.
- [1] Bonnert R, Cadogan E, Connolly S, Gardiner P, Jordan S, et al. Discovery of AZD3199, an inhaled ultralong acting β2 receptor agonist with rapid onset of action. ACS Med Chem Lett. 2014;5(4):416-421. View Source
